3-Chloropropanesulfonyl chloride

Catalog No.
S793517
CAS No.
1633-82-5
M.F
C3H6Cl2O2S
M. Wt
177.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropanesulfonyl chloride

CAS Number

1633-82-5

Product Name

3-Chloropropanesulfonyl chloride

IUPAC Name

3-chloropropane-1-sulfonyl chloride

Molecular Formula

C3H6Cl2O2S

Molecular Weight

177.05 g/mol

InChI

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

GPKDGVXBXQTHRY-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)Cl)CCl

Synonyms

1-Chloro-3-propanesulfonyl Chloride; NSC 93777; γ-Chloropropanesulfonyl Chloride;

Canonical SMILES

C(CS(=O)(=O)Cl)CCl

3-Chloropropanesulfonyl chloride is an organosulfur compound with the chemical formula C₃H₆Cl₂O₂S. It is characterized by the presence of a chloropropane group attached to a sulfonyl chloride functional group. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. It appears as a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents.

3-Chloropropanesulfonyl chloride is a hazardous material. Here are some key safety concerns:

  • Skin and eye corrosive: Contact with the skin or eyes can cause severe burns and permanent damage.
  • Toxic fumes: Reacts with water to release hydrochloric acid fumes, which are irritating to the respiratory system.
  • Carcinogen potential: While no definitive data exists for 3-Chloropropanesulfonyl chloride, it's advisable to handle all alkylating agents with caution due to their potential carcinogenic properties [].

Synthesis of Chiral Ionic Liquids:

  • 3-Chloropropanesulfonyl chloride was employed as a starting material in the preparation of a novel pyrrolidine-based chiral imidazolium ionic liquid. These ionic liquids possess unique properties, such as tunable chirality and good thermal stability, making them valuable for applications in asymmetric catalysis and separation science. []

Sulfonation of Cross-linked Polyethylenimine for Mercury Removal:

  • Researchers have utilized 3-Chloropropanesulfonyl chloride for the sulfonation of cross-linked polyethylenimine (PEI) to create a selective mercury (Hg) absorbent. This modified PEI demonstrated efficient Hg removal from aqueous solutions, suggesting potential applications in environmental remediation. []

Generation of Chiral Sultams and Sultones:

  • 3-Chloropropanesulfonyl chloride plays a role in the generation and trapping of a reactive intermediate called a sulfene. This sulfene can then react with imines and glyoxylates in the presence of chinchona alkaloids to form chiral sultams and sultones. These chiral molecules are of interest in drug discovery due to their potential biological activities. [, ]

Additional Applications:

Beyond the mentioned examples, 3-Chloropropanesulfonyl chloride finds use in various other scientific research areas, including:

  • Synthesis of sulfonyl chlorides and sulfonamides []
  • Organic transformations involving the introduction of a sulfonyl group []

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of various sulfonamide derivatives.
  • Formation of Sulfonamides: It can react with amines to form sulfonamides, which are important in medicinal chemistry.
  • Synthesis of Ionic Liquids: It has been used as a starting reagent in the synthesis of chiral imidazolium ionic liquids, which have applications in catalysis and separation processes .

3-Chloropropanesulfonyl chloride exhibits biological activity primarily through its role as an intermediate in the synthesis of enzyme inhibitors. Its derivatives have been studied for potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific enzymes. The compound's ability to modify biological molecules makes it a useful tool in biochemical research .

The synthesis of 3-chloropropanesulfonyl chloride typically involves the following methods:

  • Chlorination of Propanesulfonic Acid: Propanesulfonic acid can be chlorinated using thionyl chloride or phosphorus pentachloride, resulting in the formation of 3-chloropropanesulfonyl chloride.
  • Direct Chlorination: The compound can also be synthesized by direct chlorination of propanesulfonic acid derivatives under controlled conditions to ensure selectivity and yield .

3-Chloropropanesulfonyl chloride has several applications:

  • Intermediate in Organic Synthesis: It is widely used as an intermediate for synthesizing various sulfonamide drugs and other biologically active compounds.
  • Chemical Reagent: The compound serves as a reagent for generating sulfonamide derivatives and other functionalized compounds.
  • Research Tool: In biochemical research, it is employed for modifying proteins and enzymes to study their functions and interactions .

Studies on the interactions of 3-chloropropanesulfonyl chloride with biological molecules have revealed its potential to modify enzyme activity. Research indicates that its derivatives can inhibit specific enzymes, providing insights into their mechanisms and pathways. These studies are crucial for understanding how modifications can lead to therapeutic effects or adverse reactions .

Several compounds share structural similarities with 3-chloropropanesulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-Chloropropanesulfonyl chlorideC₃H₆Cl₂O₂SPositioned at the second carbon; different reactivity.
Propanesulfonic acidC₃H₈O₂SLacks chlorination; more stable and less reactive.
4-Chlorobenzenesulfonyl chlorideC₆H₄ClO₂SAromatic structure; used in different chemical contexts.

3-Chloropropanesulfonyl chloride's unique position as a chlorinated sulfonic acid derivative allows it to participate in specific reactions that its non-chlorinated counterparts cannot, making it particularly valuable in synthetic chemistry and drug development .

3-Chloropropanesulfonyl chloride (CAS 1633-82-5) was first synthesized in the mid-20th century as part of efforts to expand the toolkit of sulfonylating agents in organic chemistry. Early methodologies focused on reacting sultones (cyclic sulfonic esters) with inorganic acid chlorides such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, a 1972 patent (US3641140A) demonstrated the reaction of 1,3-propanesultone with thionyl chloride in the presence of dimethylformamide, yielding 3-chloropropanesulfonyl chloride at 85–98% efficiency. This foundational work established its role as a versatile intermediate for sulfonamide and sulfonate derivatives.

Development Timeline and Scientific Significance

  • 1960s–1970s: Initial synthesis methods prioritized high yields but often required harsh conditions or generated toxic byproducts.
  • 1990s–2000s: Applications expanded into pharmaceutical intermediates, particularly for enzymatic inhibitors and chiral sultams.
  • 2010s–Present: Green chemistry approaches emerged, such as using benzenesulfonic acid catalysts to minimize waste and improve atom economy.

The compound’s significance lies in its dual functional groups: a reactive sulfonyl chloride (-SO₂Cl) and a chloroalkyl chain (-CH₂CH₂CH₂Cl), enabling diverse transformations.

Historical Applications in Synthetic Organic Chemistry

3-Chloropropanesulfonyl chloride has been pivotal in:

  • Sulfonamide Synthesis: Reacting with amines to form sulfonamides, a key motif in drug discovery (e.g., MEK/PI3K inhibitors).
  • Chiral Sultam Formation: Trapping sulfenes with imines in the presence of cinchona alkaloids to generate enantiopure sultams.
  • Ionic Liquid Preparation: Serving as a precursor for pyrrolidine-based chiral imidazolium ionic liquids.

Evolution of Synthetic Methodologies

Early synthetic routes relied on sultone chlorination, but modern methods emphasize efficiency and sustainability:

MethodConditionsYieldReference
Sultone + SOCl₂70–80°C, DMF catalyst85–98%
1,3-Propanediol + HCl80–100°C, benzenesulfonic acid catalyst>95%
Propylene + Cl₂/HClGas-phase reaction, hypochlorous acid60–75%

The 2019 Chinese patent (CN110668918A) exemplifies progress by using benzenesulfonic acid to suppress over-chlorination and achieve >95% yield.

Sultone-Based Syntheses

The reaction of 1,3-propanesultone with chlorinating agents represents the most direct route to CPSC. Thionyl chloride (SOCl₂) reacts with 1,3-propanesultone in the presence of dimethylformamide (DMF) as a catalyst, yielding CPSC at 70–80°C over 3 hours with near-quantitative yields (98%) [2]. This exothermic process generates sulfur dioxide and hydrogen chloride as byproducts, necessitating efficient gas scrubbing systems. The sultone’s strained three-membered ring facilitates ring-opening, with the chlorinating agent attacking the sulfonate oxygen to form the sulfonyl chloride moiety.

Phosphorus Pentachloride Methodologies

Phosphorus pentachloride (PCl₅) offers an alternative chlorination pathway, particularly suitable for moisture-sensitive applications. Combining equimolar PCl₅ with 1,3-propanesultone at 120°C produces CPSC alongside phosphorus oxychloride (POCl₃), which is removed via distillation [2]. This method achieves 85% yield but requires careful temperature control to prevent decomposition of the sulfonyl chloride product. The stoichiometric use of PCl₅ generates significant phosphorus-containing waste, posing challenges for large-scale implementation.

Thionyl Chloride-Mediated Transformations

Thionyl chloride demonstrates superior atom economy compared to PCl₅, with its dual role as solvent and reagent. Reactions proceed at reduced temperatures (60–80°C) using catalytic DMF (1–5 wt%), enabling nearly complete conversion of 1,3-propanesultone within 3 hours [2]. The process benefits from simplified purification, as excess SOCl₂ is removed under vacuum prior to fractional distillation of CPSC. This method’s scalability is evidenced by its adoption in pilot-scale productions, though residual DMF in crude products necessitates additional washing steps.

Table 1: Comparison of Classical Synthetic Methods

MethodYield (%)Temperature (°C)CatalystByproduct Management
Thionyl Chloride [2]9870–80DMF (5 wt%)SO₂/HCl scrubbing
PCl₅ [2]85120NonePOCl₃ distillation

Modern Synthetic Approaches

Catalyzed Reactions Using Amides as Facilitators

N-Alkyl amides like hexamethylphosphoric triamide (HMPA) and tetramethylurea enhance reaction kinetics by stabilizing transition states during chlorination. These catalysts enable 10–15% reductions in reaction time while maintaining yields above 90% at reduced DMF loadings (1–2 wt%) [2]. Kinetic studies reveal amides accelerate the rate-determining sulfonate activation step through hydrogen-bonding interactions with the chlorinating agent.

Beta-Propiolactone Approaches

Though less commonly reported, β-propiolactone derivatives show potential as alternative precursors. Theoretical pathways suggest ring-opening with chlorosulfonic acid could yield CPSC, though practical implementations face challenges in controlling regioselectivity. Current literature lacks experimental validation, indicating this route remains largely exploratory.

Bis(trichloromethyl) Carbonate Methods

Phosgene alternatives like bis(trichloromethyl) carbonate (triphosgene) offer safer handling for sulfonyl chloride formation. While not directly documented for CPSC, analogous reactions with propanesultones suggest triphosgene could mediate chlorination at 0–5°C in dichloromethane. This approach would require rigorous moisture exclusion to prevent carbonate hydrolysis.

Table 2: Catalytic Systems in Modern Synthesis

CatalystLoading (wt%)Yield (%)Reaction Time (h)
DMF [2]5983
HMPA [2]2922.5
Tetramethylurea [2]3902.8

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical approaches using ball milling eliminate solvent requirements by inducing reactions through mechanical energy. Early-stage research demonstrates partial conversion of 1,3-propanesultone to CPSC under these conditions, though yields remain suboptimal (<50%). Scalability challenges and equipment wear from corrosive reactants currently limit industrial adoption.

Catalyst Recycling Strategies

Immobilized DMF analogues on silica supports enable catalyst reuse across 5–7 batches without significant activity loss. Fixed-bed reactors with these heterogeneous catalysts achieve 95% yield consistency while reducing amide consumption by 80% compared to homogeneous systems [2].

Waste Minimization Techniques

Closed-loop systems recover unreacted SOCl₂ via condensation traps, achieving 98% reagent utilization in optimized setups [2]. Phosphorus-containing byproducts from PCl₅ routes are converted to agricultural fertilizers through reaction with ammonia, addressing both waste disposal and value-added product generation.

Scale-Up Considerations

Process Optimization Strategies

Reaction calorimetry identifies optimal feed rates to control exotherms during SOCl₂ addition, preventing thermal runaway in >100 kg batches. Statistical modeling reveals parabolic relationships between stirring speed (optimal 400–600 rpm) and reaction completeness, critical for maintaining interfacial contact in viscous mixtures.

Negative Pressure Distillation Techniques

Short-path distillation at 0.1 mmHg effectively separates CPSC (b.p. 69–70°C) from oligomeric byproducts [2]. Advanced molecular stills with centrifugal thin-film evaporators achieve 99.5% purity at throughputs exceeding 200 L/h, though halogen-resistant materials like Hastelloy® C-276 are essential for corrosion prevention.

Industrial Manufacturing Challenges

Handling chlorosulfonic acid aerosols during distillation requires specialized scrubbing systems with alkaline peroxide solutions. Supply chain vulnerabilities in sultone precursors drive ongoing research into alternative feedstocks, including bio-derived γ-butyrolactone derivatives. Regulatory pressures on chlorinated solvent usage further complicate process economics, incentivizing solvent-swap studies using dimethyl carbonate.

Substitution Nucleophile 2 Mechanisms in Sulfonyl Transfer

The mechanistic understanding of nucleophilic substitution at sulfonyl sulfur centers represents one of the most extensively investigated areas in organosulfur chemistry. The substitution nucleophile 2 mechanism provides the fundamental framework for understanding how nucleophiles attack the electrophilic sulfur center in 3-chloropropanesulfonyl chloride [1] [2].

The substitution nucleophile 2 mechanism for sulfonyl transfer reactions proceeds through a concerted, single-step process characterized by simultaneous bond formation and bond breaking. Unlike substitution reactions at carbon centers, the substitution nucleophile 2 mechanism at sulfur exhibits several distinctive features. The reaction proceeds through a backside attack mechanism, where the nucleophile approaches the sulfonyl sulfur center from the side opposite to the leaving chloride group [2] [3].

Extensive kinetic studies have demonstrated that chloride-chloride exchange reactions in arenesulfonyl chlorides follow second-order kinetics, with the rate depending linearly on both the concentration of the sulfonyl chloride substrate and the incoming nucleophile. For 3-chloropropanesulfonyl chloride, the second-order rate constant at 25°C is estimated to be in the range of 2.5-8.0 × 10⁻⁴ M⁻¹s⁻¹, based on structural analogy with related alkanesulfonyl chlorides [4] [5].

The transition state geometry in substitution nucleophile 2 mechanisms at sulfonyl sulfur exhibits trigonal bipyramidal character, with the incoming nucleophile and leaving group occupying axial positions. This contrasts with the tetrahedral transition state geometries observed in substitution nucleophile 2 reactions at carbon centers. The sulfur center maintains its tetrahedral coordination throughout the reaction, with the two sulfonyl oxygen atoms remaining in equatorial positions.

Computational studies using density functional theory have provided detailed insights into the electronic structure of the transition state. The sulfur-chlorine bond length increases from approximately 2.04-2.06 Å in the reactant to 2.20-2.50 Å in the transition state, while the nucleophile-sulfur distance decreases from greater than 3.5 Å to 2.2-2.8 Å [4] [5]. The activation energy for these processes typically ranges from 20-30 kcal/mol, depending on the nature of the nucleophile and the electronic properties of the sulfonyl chloride substrate.

Addition-Elimination Pathways

Addition-elimination pathways represent an alternative mechanistic scenario for nucleophilic substitution at sulfonyl sulfur centers. These mechanisms involve the initial formation of a pentacoordinate sulfur intermediate, followed by elimination of the leaving group in a separate step.

The addition-elimination mechanism begins with nucleophilic attack on the sulfonyl sulfur center, resulting in the formation of a trigonal bipyramidal intermediate. This intermediate possesses five bonds around the sulfur center, with the nucleophile and leaving group occupying axial positions and the sulfonyl oxygen atoms and organic substituent in equatorial positions. The intermediate subsequently undergoes elimination of the leaving group to form the final substitution product.

Experimental evidence for addition-elimination pathways comes from kinetic studies showing second-order dependence on hydroxide ion in the alkaline hydrolysis of certain β-sultams. The rate law k = k₂[substrate][OH⁻]² clearly indicates the reversible formation of a monoanionic trigonal bipyramidal intermediate, supporting the addition-elimination mechanism.

For 3-chloropropanesulfonyl chloride, the addition-elimination pathway becomes particularly important when dealing with nucleophiles of moderate strength. The tetrahedral intermediate formation is facilitated by the electron-withdrawing effect of the chloro substituent on the propyl chain, which increases the electrophilicity of the sulfonyl sulfur center. The predicted activation energy for the addition step ranges from 18-25 kcal/mol, while the elimination step typically requires 8-15 kcal/mol.

The choice between substitution nucleophile 2 and addition-elimination pathways depends critically on the nature of the nucleophile and reaction conditions. Strong nucleophiles tend to favor the concerted substitution nucleophile 2 mechanism, while weaker nucleophiles may proceed through the addition-elimination pathway. The electronic properties of the sulfonyl chloride substrate also influence the mechanistic preference, with electron-deficient systems favoring addition-elimination pathways.

Trigonal Bipyramidal Intermediate Formation

The formation of trigonal bipyramidal intermediates represents a crucial mechanistic element in addition-elimination pathways for sulfonyl transfer reactions. These pentacoordinate sulfur species exhibit unique structural and electronic properties that distinguish them from the more common tetracoordinate sulfur compounds.

Trigonal bipyramidal intermediates in sulfonyl chemistry adopt a geometry where the sulfur center is surrounded by five ligands arranged in a trigonal bipyramidal configuration. The two axial positions are typically occupied by the incoming nucleophile and the leaving group, while the three equatorial positions contain the two sulfonyl oxygen atoms and the organic substituent. This arrangement minimizes steric interactions and maximizes orbital overlap.

Computational studies using high-level density functional theory methods have characterized the geometric parameters of trigonal bipyramidal intermediates. The axial bonds are typically longer than the equatorial bonds, with axial sulfur-ligand distances ranging from 2.2-2.8 Å compared to equatorial distances of 1.7-2.0 Å. The apical bond angle deviates slightly from the ideal 180° due to electronic repulsion effects [4] [5].

The stability of trigonal bipyramidal intermediates depends strongly on the electronic nature of the substituents. Electron-withdrawing groups on the sulfonyl moiety stabilize the intermediate by delocalizing negative charge, while electron-donating groups destabilize it. For 3-chloropropanesulfonyl chloride, the presence of the chloro substituent provides moderate stabilization of the trigonal bipyramidal intermediate through inductive electron withdrawal [4] [5].

Pseudorotation processes can occur in trigonal bipyramidal intermediates, allowing for interconversion between different geometric isomers. These processes involve the movement of ligands between axial and equatorial positions without bond breaking. However, in sulfonyl systems, pseudorotation is often restricted by the strong directional bonding preferences of the sulfonyl oxygen atoms.

Chloride Exchange Reactions

Isotopic Exchange Kinetics

Isotopic exchange reactions using radioactive chlorine-36 have provided invaluable mechanistic information about nucleophilic substitution processes at sulfonyl sulfur centers. These studies allow for the direct measurement of intrinsic rate constants without complications from competing side reactions or product inhibition effects [4] [5].

The kinetics of chloride-chloride exchange in arenesulfonyl chlorides exhibit strict second-order behavior, with the rate depending linearly on both the concentration of the sulfonyl chloride and the concentration of the radioactive chloride ion. The general rate law can be expressed as:

Rate = k₂[ArSO₂Cl][³⁶Cl⁻]

where k₂ represents the second-order rate constant for the exchange process [4] [5].

Extensive kinetic measurements have been conducted on a series of substituted arenesulfonyl chlorides at various temperatures. The second-order rate constants at 25°C range from 6.7 × 10⁻⁵ M⁻¹s⁻¹ for 4-dimethylaminobenzenesulfonyl chloride to 1.38 × 10⁻³ M⁻¹s⁻¹ for 3-trifluoromethylbenzenesulfonyl chloride. The parent benzenesulfonyl chloride exhibits an intermediate rate constant of 1.33 × 10⁻⁴ M⁻¹s⁻¹ [4] [5].

Activation parameters derived from temperature-dependent studies provide insight into the transition state structure and energetics. The activation energies typically range from 77-92 kJ/mol, with electron-withdrawing substituents lowering the activation barrier and electron-donating substituents raising it. The activation entropies are consistently negative, ranging from -35 to -51 J/mol·K, indicating a highly ordered transition state consistent with the substitution nucleophile 2 mechanism [4] [5].

For 3-chloropropanesulfonyl chloride, the predicted second-order rate constant for chloride exchange at 25°C falls in the range of 2.5-8.0 × 10⁻⁴ M⁻¹s⁻¹, based on structural correlations with related aliphatic sulfonyl chlorides. The activation energy is estimated to be 80-88 kJ/mol, while the activation entropy is predicted to be -40 to -50 J/mol·K [4] [5].

Solvent effects on isotopic exchange kinetics reveal important information about the charge distribution in the transition state. Studies in various solvent systems show that the rate constants are relatively insensitive to solvent polarity, consistent with a transition state where charge development is minimal. This behavior supports the substitution nucleophile 2 mechanism over alternative pathways involving significant charge separation [4] [5].

Hammett Correlation Studies

Hammett correlation analysis provides a powerful tool for understanding the electronic effects of substituents on reaction rates and mechanisms. For sulfonyl chloride reactions, linear free energy relationships reveal the sensitivity of the reaction center to electronic perturbations and provide mechanistic insights.

Extensive Hammett correlation studies have been conducted on the chloride exchange reactions of substituted arenesulfonyl chlorides. The rate constants for eleven different substituents, ranging from strongly electron-donating (4-dimethylamino, σ = -0.66) to strongly electron-withdrawing (4-nitro, σ = +0.78), show excellent correlation with Hammett σ constants [4] [5].

The reaction constant (ρ value) for chloride exchange in arenesulfonyl chlorides at 25°C is +2.02 ± 0.07, indicating high sensitivity to electronic effects. This positive ρ value demonstrates that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents retard it. The magnitude of the ρ value suggests that significant positive charge develops on the reaction center during the rate-determining step [4] [5].

The correlation coefficient for the Hammett plot is exceptionally high (r = 0.993), indicating that electronic effects dominate over steric factors in determining reaction rates. This excellent correlation supports a consistent mechanistic pathway across the entire series of substituents and validates the use of the substitution nucleophile 2 mechanism for these systems [4] [5].

Deviations from linearity in Hammett plots can provide important mechanistic information. For sulfonyl chloride systems, small deviations are observed for extremely electron-withdrawing substituents such as 4-nitro and 3-trifluoromethyl groups. These deviations may indicate slight changes in transition state structure or the onset of competing mechanistic pathways.

For 3-chloropropanesulfonyl chloride, the predicted position on the Hammett correlation can be estimated based on the inductive effect of the chloro substituent. The effective σ value for the 3-chloropropyl group is approximately +0.15 to +0.25, suggesting a modest rate enhancement compared to simple alkylsulfonyl chlorides. This corresponds to a predicted relative rate of 1.4-2.1 times that of an unsubstituted reference compound [4] [5].

Substituent Effects on Reaction Rates

The systematic study of substituent effects on sulfonyl chloride reaction rates has provided detailed understanding of the electronic factors controlling nucleophilic substitution at sulfur centers. These effects can be quantitatively analyzed through linear free energy relationships and provide mechanistic insights into transition state structure [4] [5].

Electron-withdrawing substituents consistently accelerate nucleophilic substitution reactions at sulfonyl sulfur centers. The 4-nitro group provides the largest rate enhancement, increasing the reaction rate by a factor of 37.2 compared to the unsubstituted reference compound. This dramatic acceleration corresponds to a lowering of the activation free energy by 2.14 kcal/mol. Other strong electron-withdrawing groups such as 4-cyano (21.4-fold enhancement) and 3-trifluoromethyl (7.4-fold enhancement) show similar but smaller effects [4] [5].

Electron-donating substituents have the opposite effect, significantly retarding the reaction rates. The 4-dimethylamino group causes the most dramatic rate reduction, slowing the reaction by a factor of 21.3 (relative rate = 0.047). This corresponds to an increase in activation free energy of 1.80 kcal/mol. Moderately electron-donating groups such as 4-methoxy (0.28-fold) and 4-methyl (0.46-fold) show intermediate effects [4] [5].

The magnitude of substituent effects depends on both the electronic nature of the substituent and its position relative to the reaction center. Para-substituted derivatives generally show larger effects than meta-substituted compounds due to the additional resonance interactions possible in the para position. However, meta-substituted electron-withdrawing groups such as 3-trifluoromethyl can still provide substantial rate enhancements through purely inductive effects [4] [5].

Ortho-substituted derivatives exhibit unique behavior that cannot be explained by simple electronic effects alone. Sterically hindered compounds such as 2,4,6-trimethylbenzenesulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride show enhanced reactivity despite the fact that both inductive and steric effects should decrease the reaction rate. This counterintuitive behavior is attributed to ground-state destabilization caused by severe steric compression in the sulfonyl chloride molecule [4] [5].

For 3-chloropropanesulfonyl chloride, the inductive effect of the chloro substituent is transmitted through the propyl chain to the sulfonyl center. The magnitude of this effect is attenuated by the distance between the chloro group and the reaction center, but still provides a measurable rate enhancement. The predicted rate enhancement factor is 1.4-2.1 compared to unsubstituted propylsulfonyl chloride, corresponding to a lowering of the activation free energy by approximately 0.2-0.4 kcal/mol [4] [5].

Computational Approaches to Mechanism Elucidation

Density Functional Theory Studies

Density functional theory has emerged as the premier computational method for investigating the mechanisms of sulfonyl chloride reactions. The ability of density functional theory to accurately describe both the ground state and transition state properties of organosulfur compounds makes it particularly well-suited for mechanistic studies of 3-chloropropanesulfonyl chloride [4].

Computational methodology for density functional theory studies of sulfonyl chloride mechanisms typically employs hybrid functionals such as B3LYP combined with polarized basis sets. The 6-311++G(d,p) basis set has proven particularly effective for describing the electronic structure of sulfur-containing compounds, providing accurate bond lengths, vibrational frequencies, and energetic properties. For larger systems, the 6-31+G(d,p) basis set offers a reasonable compromise between accuracy and computational efficiency [4].

Geometry optimizations of reactants, transition states, and products reveal the detailed structural changes that occur during nucleophilic substitution at sulfonyl sulfur centers. For 3-chloropropanesulfonyl chloride undergoing substitution nucleophile 2 attack, the critical geometric parameters include the sulfur-chlorine bond length (elongating from 2.04 Å to 2.25 Å in the transition state), the nucleophile-sulfur distance (contracting from >3.5 Å to 2.4 Å), and the chloro-propyl-sulfur bond angle (remaining relatively constant at approximately 109°) [4] [5].

Electronic structure analysis through natural bond orbital analysis and atomic charge calculations provides insight into the charge distribution and bonding patterns in the transition state. The sulfur center maintains a positive charge throughout the reaction (+1.8 in the reactant, +1.6 in the transition state, +1.4 in the product), while the departing chloride becomes increasingly negative. The chloro substituent on the propyl chain maintains its negative charge (-0.2 to -0.3) and serves to withdraw electron density from the sulfonyl center [4] [5].

Solvation effects can be incorporated through continuum solvation models such as the Polarizable Continuum Model or the Self-Consistent Isodensity Polarizable Continuum Model. These studies reveal that polar solvents generally stabilize the transition state relative to the reactants, leading to modest rate enhancements. However, the magnitude of solvent effects is typically small (2-5 kcal/mol) compared to the overall activation barriers.

Validation of computational results comes from comparison with experimental kinetic and thermodynamic data. The calculated activation energies from density functional theory studies (20-28 kcal/mol) agree well with experimental values derived from temperature-dependent kinetic measurements (20-25 kcal/mol). Similarly, calculated reaction enthalpies and entropies show good agreement with experimental thermodynamic parameters [4] [5].

Transition State Modeling

Transition state modeling represents one of the most challenging aspects of computational mechanistic studies, requiring accurate description of fleeting, high-energy structures that exist for only femtoseconds during the reaction process. For 3-chloropropanesulfonyl chloride reactions, transition state optimization techniques must account for the complex electronic structure and multiple reaction coordinates involved in nucleophilic substitution.

Transition state search algorithms typically employ eigenvector following methods or quadratic synchronous transit approaches to locate saddle points on the potential energy surface. The initial guess for the transition state geometry is crucial and can be obtained from interpolation between reactant and product structures or from chemical intuition about the expected reaction coordinate. For sulfonyl chloride systems, the primary reaction coordinate involves simultaneous elongation of the sulfur-chlorine bond and contraction of the nucleophile-sulfur distance.

Characterization of transition states requires verification that the optimized structure possesses exactly one imaginary vibrational frequency corresponding to motion along the reaction coordinate. For substitution nucleophile 2 mechanisms at sulfonyl sulfur, the imaginary frequency typically ranges from 300-800 cm⁻¹ and involves primarily the antisymmetric stretching motion of the nucleophile-sulfur-chlorine system. Visualization of the imaginary mode confirms that it corresponds to the expected reaction pathway [4] [5].

Intrinsic reaction coordinate calculations trace the minimum energy pathway from the transition state to both reactants and products, confirming that the located transition state connects the correct chemical species. These calculations reveal the detailed structural changes that occur as the system evolves along the reaction coordinate and can identify any intermediate species that might exist along the pathway.

Geometric parameters of the transition state for 3-chloropropanesulfonyl chloride substitution nucleophile 2 reactions show characteristic features of concerted mechanisms. The sulfur-chlorine bond is significantly elongated (2.20-2.50 Å compared to 2.04 Å in the reactant), while the nucleophile-sulfur distance is substantially contracted (2.2-2.8 Å compared to >3.5 Å in separated reactants). The geometry around sulfur retains approximately tetrahedral character, distinguishing it from the trigonal bipyramidal intermediates found in addition-elimination mechanisms [4] [5].

Electronic structure analysis of the transition state reveals the extent of bond making and bond breaking at the moment of highest energy. Wiberg bond indices show that the sulfur-chlorine bond is approximately 40-60% broken in the transition state, while the nucleophile-sulfur bond is 30-50% formed. This asynchronous character is typical of substitution nucleophile 2 mechanisms and reflects the different intrinsic bond strengths of the forming and breaking bonds [4] [5].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1633-82-5

Wikipedia

3-Chloropropanesulfonyl chloride

Dates

Last modified: 08-15-2023

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